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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Phenylpent-4-en-1-amine,
a chiral amine with potential applications in ligand design and asymmetric synthesis.[1] This
guide details the molecular structure, chemical properties, a plausible synthetic pathway, and
predicted spectroscopic data. While specific experimental data for this compound is limited in
publicly available literature, this guide compiles relevant information on its precursor and
analogous compounds to provide a thorough understanding for research and development
purposes. Information on the potential biological activities of related compounds is also
discussed to highlight areas for future investigation.

Molecular Structure and Chemical Properties

2-Phenylpent-4-en-1-amine is a primary amine with a phenyl group and an allyl group
attached to the carbon atom adjacent to the aminomethyl group. This structure provides a
chiral center, making it a valuable target for asymmetric synthesis and as a chiral ligand.[1]

Table 1: Chemical and Physical Properties of 2-Phenylpent-4-en-1-amine
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Property Value Source
Molecular Formula C11HisN [1]
Molecular Weight 161.24 g/mol [1]
CAS Number 17214-44-7 [1]
SMILES C=CCC(CN)C1=CcC=CC=C1 [1]
Predicted XlogP 2.1 [2]

Synthesis Protocol

A plausible and efficient two-step synthesis for 2-Phenylpent-4-en-1-amine involves the
preparation of the nitrile precursor, 2-phenyl-4-pentenenitrile, followed by its reduction to the
target primary amine.

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

A detailed experimental protocol for the synthesis of 2-phenyl-4-pentenenitrile is described in
Organic Syntheses. The procedure involves the reaction of phenylacetonitrile with allyl
bromide.

Experimental Protocol:

A detailed, step-by-step procedure would be inserted here based on a specific literature
precedent if one were available. The following is a generalized representation.

 In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a
solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran) is
prepared.

e Astrong base (e.g., sodium hydride or lithium diisopropylamide) is added portion-wise at a
controlled temperature to deprotonate the a-carbon of the phenylacetonitrile.

 Allyl bromide is then added dropwise to the reaction mixture.
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e The reaction is stirred at room temperature or with gentle heating until completion, monitored
by thin-layer chromatography.

e Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium
chloride.

e The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by vacuum distillation or column chromatography on silica gel
to yield pure 2-phenyl-4-pentenenitrile.

Step 2: Reduction of 2-Phenyl-4-pentenenitrile to 2-
Phenylpent-4-en-1-amine

The reduction of the nitrile functional group to a primary amine can be effectively achieved
using lithium aluminum hydride (LiAIHa4).[3][4][5]

Experimental Protocol:

e A solution of 2-phenyl-4-pentenenitrile in a dry, aprotic solvent such as diethyl ether or
tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert
atmosphere.[3][6]

e The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same
solvent is added dropwise with careful temperature control.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then refluxed for several hours to ensure complete reduction.[7]

e The reaction is monitored by thin-layer chromatography or gas chromatography.

» Upon completion, the reaction is carefully quenched by the sequential dropwise addition of
water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while
cooling in an ice bath.
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» The resulting granular precipitate is filtered off and washed with the reaction solvent.

e The filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed
under reduced pressure to yield the crude 2-Phenylpent-4-en-1-amine.

 Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for 2-Phenylpent-4-en-1-amine

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile
Phenylacetonitrile Base Allyl_Bromide
Step 2: Reduction to 2-Phenylpent-4-en-1-amine
2-Phenyl-4-pentenenitrile LiAlH4

Reduction

2-Phenylpent-4-en-1-amine
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Caption: Synthetic pathway from phenylacetonitrile to 2-Phenylpent-4-en-1-amine.

Spectroscopic Data (Predicted and Analogous)
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While experimental spectra for 2-Phenylpent-4-en-1-amine are not readily available, data for
its precursor and related structures can provide valuable insights for characterization.

Table 2: Predicted Mass Spectrometry Data for 2-Phenylpent-4-en-1-amine

Adduct m/z Predicted CCS (A?)
[M+H]* 162.12773 137.0
[M+Na]* 184.10967 142.7
[M-H]- 160.11317 139.7
[M+NHa4]* 179.15427 157.1
[M+K]* 200.08361 139.8

Data from PubChemLite.[2]

Spectroscopic Data of 2-Phenyl-4-pentenenitrile (Precursor):

e 13C NMR, FTIR, and Mass Spectra for 2-Phenyl-4-pentenenitrile are available and can be
used for comparison during the synthesis.[8]

Characteristic Spectroscopic Features of Primary Amines:

* IH NMR: The protons on the carbon adjacent to the nitrogen typically appear in the range of
2.5-3.0 ppm. The N-H protons of a primary amine usually appear as a broad singlet.

e 13C NMR: The carbon atom bonded to the nitrogen atom is deshielded and its signal appears
in the range of 30-50 ppm.

e IR Spectroscopy: Primary amines exhibit two characteristic N-H stretching bands in the
region of 3300-3500 cm~*. An N-H bending (scissoring) vibration is also observed around
1590-1650 cm™1.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for 2-Phenylpent-4-en-1-amine is not currently published.
However, the structural motifs present in the molecule, namely the benzylamine and allylic
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amine moieties, are found in compounds with known biological activities.

» Antimicrobial Activity: Benzylamine derivatives have been shown to possess antimicrobial
activity against both Gram-positive and Gram-negative bacteria.[9][10] The activity is often
correlated with the hydrophobicity of the molecule.[9]

» Antiproliferative Activity: Certain allylic amine derivatives have demonstrated antiproliferative
activity against various cancer cell lines.[11][12]

Given these precedents, 2-Phenylpent-4-en-1-amine represents a candidate for screening in
antimicrobial and anticancer assays. No specific signaling pathways involving this compound
have been elucidated.

Diagram 2: Logical Relationship for Investigating Biological Activity

Benzylamine &
Allylic Amine Moieties

Known Biological Activities
(Antimicrobial, Antiproliferative)

Hypothesis:
Potential Biological Activity

2-Phenylpent-4-en-1-amine —| Biological Screening Assays

Click to download full resolution via product page

Caption: Rationale for exploring the biological activity of the target compound.

Conclusion

2-Phenylpent-4-en-1-amine is a chiral molecule with potential for further development in
synthetic and medicinal chemistry. This guide provides a foundational understanding of its
structure, properties, and a viable synthetic route. The lack of extensive experimental data
highlights an opportunity for further research to fully characterize this compound and explore its
potential biological activities. The information compiled herein serves as a valuable resource for
researchers initiating studies on this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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